
6-(Indolin-1-yl)-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Indolin-1-yl)-4-methylnicotinaldehyde is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nicotinaldehyde core substituted with an indoline moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with indoline under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature for a specified duration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Indolin-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indoline moiety can participate in substitution reactions, where the hydrogen atoms on the indoline ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 6-(Indolin-1-yl)-4-methylnicotinic acid.
Reduction: 6-(Indolin-1-yl)-4-methylnicotinol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
6-(Indolin-1-yl)-4-methylnicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, indoline derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound may also interact with cellular receptors and signaling pathways, modulating various biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-(Indolin-1-yl)-4-oxobutanoic acid: Another indoline derivative with similar structural features but different functional groups.
Indoline-6-sulfonamide: Known for its enzyme inhibitory properties.
Spiropyran derivatives: Compounds with indoline moieties that exhibit photochromic properties.
Uniqueness
6-(Indolin-1-yl)-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical and biological properties. Its combination of an indoline moiety with a nicotinaldehyde core makes it a versatile scaffold for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c1-11-8-15(16-9-13(11)10-18)17-7-6-12-4-2-3-5-14(12)17/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
BPGDFBVMUVVEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



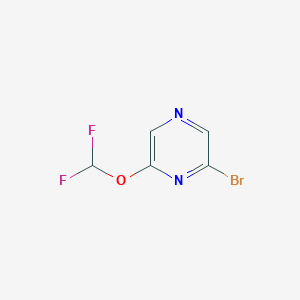

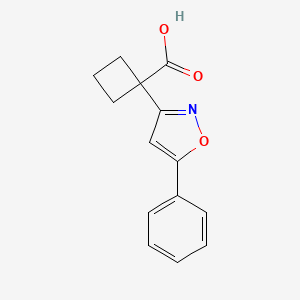
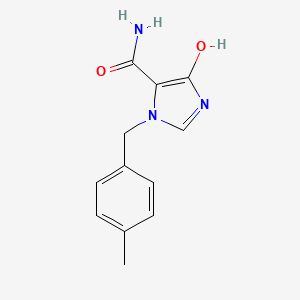

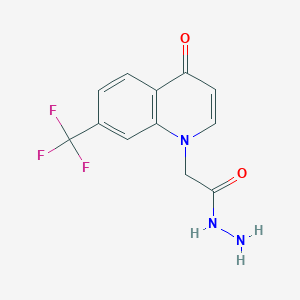

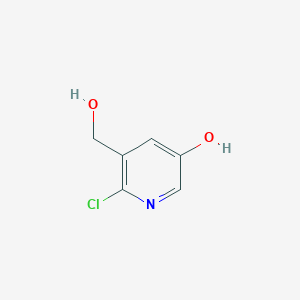
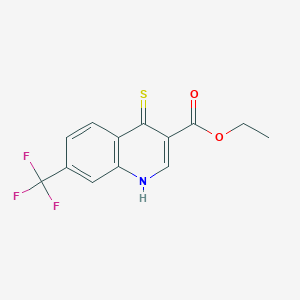

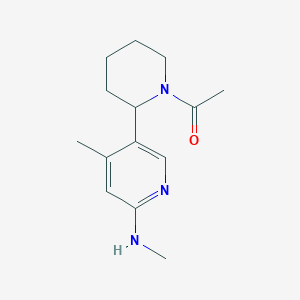
![2-(2,3-Dimethoxyphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B11810697.png)

